Introduction: A Versatile Building Block for Modern Synthesis
Introduction: A Versatile Building Block for Modern Synthesis
An In-depth Technical Guide to 2-Hydroxy-3-methylphenylboronic acid (CAS: 259209-22-8)
In the landscape of contemporary organic chemistry and drug discovery, arylboronic acids have emerged as indispensable tools.[1][2] Their stability, versatile reactivity, and the relative ease of handling have positioned them as critical reagents for constructing complex molecular architectures.[3][4] Among these, 2-Hydroxy-3-methylphenylboronic acid is a particularly valuable synthon. Its structure, featuring a boronic acid ortho to a hydroxyl group and adjacent to a methyl group, offers a unique combination of steric and electronic properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, core applications, and handling, with a focus on the mechanistic rationale behind its use.
Part 1: Molecular Profile and Physicochemical Properties
2-Hydroxy-3-methylphenylboronic acid is a white to off-white solid at room temperature.[5][6] Its key identifiers and properties are summarized below, providing a foundational dataset for its use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 259209-22-8 | [7][8][9] |
| Molecular Formula | C₇H₉BO₃ | [7][8] |
| Molecular Weight | 151.96 g/mol | [7][8] |
| Appearance | White to off-white solid | [5][6] |
| Purity | Typically ≥97% | [5][10] |
| Storage | Inert atmosphere, 2-8°C, moisture sensitive | [5] |
| Predicted pKa | 8.71 ± 0.58 | [6] |
| Predicted Boiling Point | 336.8 ± 52.0 °C | [6] |
| Predicted Density | 1.26 ± 0.1 g/cm³ | [6] |
Part 2: Synthesis and Mechanistic Considerations
While commercially available, understanding the synthesis of 2-Hydroxy-3-methylphenylboronic acid provides insight into its reactivity and potential impurities. A common and logical approach involves the ortho-lithiation of a protected 2-methylphenol derivative followed by borylation.
Conceptual Synthesis Pathway
The synthesis leverages the principles of directed ortho-metalation, where a functional group directs deprotonation to an adjacent position. However, the acidity of the phenolic proton necessitates a protection strategy. A plausible route starts from 2-bromo-6-methylphenol.
Caption: Plausible synthetic route to the target compound.
Exemplary Synthesis Protocol
This protocol is a representative example based on established organometallic methodologies.[11]
-
Protection of the Hydroxyl Group:
-
To a solution of 2-bromo-6-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add a suitable base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Slowly add methoxymethyl chloride (MOM-Cl, 1.2 eq). The MOM group is chosen for its stability to organolithium reagents and ease of cleavage under acidic conditions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield the protected phenol.
-
-
Lithiation and Borylation:
-
Dissolve the protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The n-BuLi acts as a strong base to facilitate lithium-halogen exchange at the bromine-substituted position.
-
Stir the mixture at -78°C for 1 hour.
-
Add triisopropyl borate (B(Oi-Pr)₃, 1.5 eq) dropwise, maintaining the temperature at -78°C. This electrophilic boron source traps the organolithium intermediate.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Deprotection and Isolation:
-
Cool the reaction mixture to 0°C and quench by the slow addition of 2M aqueous HCl. This step simultaneously hydrolyzes the boronate ester and cleaves the MOM protecting group.
-
Stir vigorously for 2-4 hours.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile or ethyl acetate/hexanes) to yield 2-Hydroxy-3-methylphenylboronic acid as a solid.
-
Part 3: The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application
The paramount application of 2-Hydroxy-3-methylphenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[1][3][12]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[13][14][15] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[15]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) couple, forming the new biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Expert Insight: Overcoming Steric Hindrance
A key challenge when using 2-Hydroxy-3-methylphenylboronic acid is the steric bulk imposed by the ortho-hydroxy and meta-methyl substituents. This hindrance can slow down the transmetalation and reductive elimination steps.[16] To achieve high yields, specific catalytic systems are required:
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often employed. These ligands stabilize the palladium catalyst and promote the challenging reductive elimination step from the sterically crowded intermediate.[16][17]
-
Bases: A strong base (e.g., K₃PO₄, Cs₂CO₃) is typically necessary to facilitate the formation of the reactive boronate species, which enhances its nucleophilicity for efficient transmetalation.[18]
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling 2-Hydroxy-3-methylphenylboronic acid with a representative aryl bromide.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 2-Hydroxy-3-methylphenylboronic acid (1.2-1.5 eq), and a strong base like K₃PO₄ (3.0 eq). The excess boronic acid is used to drive the reaction to completion.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v). The presence of water can be crucial for dissolving the base and facilitating boronate formation.[18]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110°C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification (Validation Step 1):
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. This step is critical for removing unreacted starting materials and byproducts.
-
-
Characterization (Validation Step 2):
-
Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data for the purified product.
-
The data must be consistent with the structure of the expected biaryl product to confirm its identity and high purity. This final analytical step validates the success of the entire workflow.
-
Part 4: Quality Control & Analytical Characterization
Confirming the identity and purity of 2-Hydroxy-3-methylphenylboronic acid is essential. The following techniques are standard for its characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the aromatic protons (typically in the δ 6.8-7.5 ppm range), a singlet for the methyl group (around δ 2.2-2.3 ppm), a broad singlet for the phenolic -OH, and another very broad singlet for the two protons of the -B(OH)₂ group.
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for the seven unique carbons, including the ipso-carbon attached to the boron atom, which may be broad or difficult to observe.[19]
-
¹¹B NMR Spectroscopy: This technique is highly informative for boronic acids. A single, broad signal is expected in the range of δ 28-30 ppm, characteristic of a trigonal planar (sp²-hybridized) boron atom.[20][21]
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula.
Part 5: Safety, Handling, and Storage
As a laboratory chemical, 2-Hydroxy-3-methylphenylboronic acid requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[5][22][23] It may also cause respiratory irritation.[22]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[24]
-
Handling: Avoid creating dust. Use personal protective equipment and wash hands thoroughly after handling.[23][24]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place (2-8°C is recommended).[5] The compound is sensitive to moisture, which can lead to the formation of the corresponding boroxine (a trimeric anhydride).
Part 6: Broader Applications and Future Outlook
Beyond its role as a workhorse in Suzuki-Miyaura couplings, the unique substitution pattern of 2-Hydroxy-3-methylphenylboronic acid makes it a valuable precursor in several areas:
-
Medicinal Chemistry: The biaryl motifs constructed using this reagent are prevalent in many drug candidates.[25][26] The ortho-hydroxyl group can act as a hydrogen bond donor or a handle for further functionalization, influencing the pharmacokinetic and pharmacodynamic properties of the final molecule.[27][28]
-
Materials Science: Arylboronic acids are used in the synthesis of organic light-emitting diode (OLED) and polymer light-emitting diode (PLED) materials, suggesting potential applications for this compound in the development of advanced electronic materials.[8]
-
Chemical Sensing: The boronic acid moiety can reversibly bind to diols, such as those found in saccharides.[21][29] This property allows for its incorporation into fluorescent sensors for detecting sugars and other biologically relevant molecules.
Conclusion
2-Hydroxy-3-methylphenylboronic acid (CAS: 259209-22-8) is more than just another chemical reagent; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, coupled with its pivotal role in powerful C-C bond-forming reactions, make it a cornerstone of modern synthetic chemistry. By understanding its synthesis, reactivity—especially the challenges posed by steric hindrance—and proper handling, researchers can effectively leverage this versatile building block to advance projects in drug discovery, materials science, and beyond.
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